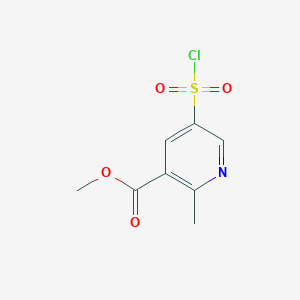
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide
Descripción general
Descripción
“N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide” is a complex organic compound. It likely contains a pyrrolidine ring (a five-membered ring with nitrogen), a methanesulfonamide group, and a methoxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another compound, a nickel(II) complex with bis(2-methoxyethyl)amine (bmoen), was synthesized by refluxing bmoen ligand and nickel(II) iodide .
Aplicaciones Científicas De Investigación
Metal Coordination and Structural Analysis
- Metal Ligand Potential : Compounds like N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been explored for their ability to act as ligands for metal coordination. These studies have revealed insights into the molecular and supramolecular structures of these compounds, highlighting their potential in forming complex geometries with metals (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Organic Synthesis and Chemical Transformations
- Synthetic Applications : Research on derivatives of sulfonamides, such as the study on the rearrangement of threonine and serine-based N-sulfonamides yielding chiral pyrrolidin-3-ones, demonstrates the synthetic versatility of sulfonamide derivatives. Such transformations are valuable for the development of novel organic compounds with potential applications in medicinal chemistry and drug design (P. Králová, M. Maloň, J. Pospíšil, M. Soural, 2019).
Catalysis and Green Chemistry
- Catalytic Efficiency and Sustainability : Studies also extend to the use of sulfonamide derivatives in catalysis, exemplified by research on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. Such work underscores the role of sulfonamide derivatives in facilitating efficient and environmentally friendly chemical processes (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).
Molecular Structure and Electrostatic Potential Analysis
- Molecular Electrostatic Potential : The synthesis and crystal structure determination of nimesulide derivatives, including sulfonamide compounds, provide valuable insights into the nature of intermolecular interactions. Analyzing these interactions through Hirshfeld surfaces and molecular electrostatic potential surfaces helps understand the molecular recognition and binding mechanisms, which are crucial for drug design and material science applications (Tanusri Dey, P. Chatterjee, A. Bhattacharya, Sarbani Pal, A. K. Mukherjee, 2016).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGOOWLKSHHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



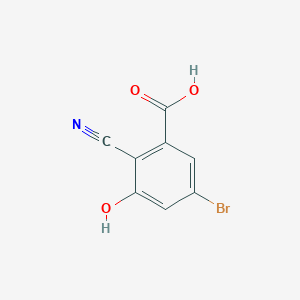

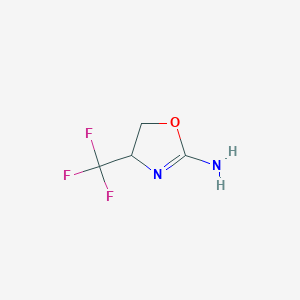
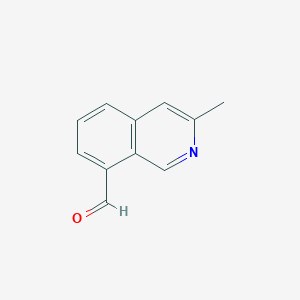
![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)
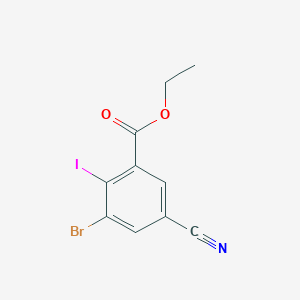



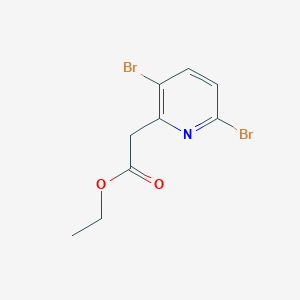

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)
